N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxybenzyl group and an indole moiety, which are linked through an acetamide linkage. This compound has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzylamine and 1-methyl-1H-indole-3-acetic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 3-methoxybenzylamine and the carboxylic acid group of 1-methyl-1H-indole-3-acetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl or 3-formylbenzyl derivatives.
Reduction: Formation of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)ethylamine.
Substitution: Formation of N-(3-substituted benzyl)-2-(1-methyl-1H-indol-3-yl)acetamide derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in disease processes, thereby reducing disease progression.
Gene Expression Modulation: Alteration of gene expression patterns, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole moiety.
N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Contains a propionamide instead of an acetamide linkage.
N-(3-hydroxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-15(17-8-3-4-9-18(17)21)11-19(22)20-12-14-6-5-7-16(10-14)23-2/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
CPUBMLUKRHFYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.